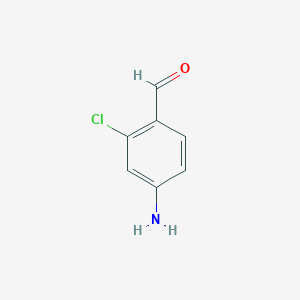

4-Amino-2-chlorobenzaldehyde

Beschreibung

Significance of Aromatic Aldehyde and Substituted Benzene (B151609) Scaffolds in Organic Synthesis

Aromatic aldehydes, organic compounds with an aldehyde group attached to an aromatic ring, are fundamental building blocks in organic chemistry. wisdomlib.orgfiveable.me They are crucial for synthesizing a wide array of organic molecules, including pharmaceuticals, dyes, and polymers. fiveable.me Their importance stems from their ability to participate in various chemical reactions, such as nucleophilic additions and condensation reactions, which allow for the construction of more complex molecular structures. numberanalytics.com The aromatic ring in these aldehydes can be modified with different functional groups, which influences the compound's reactivity and properties. fiveable.me

Substituted benzene scaffolds, which are benzene rings with one or more hydrogen atoms replaced by other atoms or groups, are also of great importance in medicinal chemistry and materials science. nih.govrsc.org The specific placement of these substituents on the benzene ring can dramatically alter a molecule's physical, chemical, and biological properties. acs.org This principle is widely used in drug design to enhance the efficacy and safety of new therapeutic agents by modifying their interaction with biological targets. nih.gov The development of novel methods to create polysubstituted benzenes is an ongoing area of research, aiming to provide more efficient and controlled ways to build these valuable structures. rsc.org

Role of 4-Amino-2-chlorobenzaldehyde as a Versatile Synthetic Intermediate in Advanced Organic Chemistry

This compound, with its unique arrangement of an amino group, a chlorine atom, and an aldehyde group on a benzene ring, is a highly versatile intermediate in advanced organic synthesis. sigmaaldrich.comnih.govclearsynth.com Its structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse and complex molecules.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. These are cyclic compounds containing atoms of at least two different elements in their rings. For instance, it is a key precursor in the synthesis of quinazolines, a class of compounds with a wide range of pharmacological activities. mjcce.org.mkorganic-chemistry.org The reaction of this compound with other reagents can lead to the formation of various substituted quinazolines. mjcce.org.mkdergipark.org.tr

Furthermore, this compound is utilized in the construction of spiro compounds, which are molecules containing two rings connected at a single atom. tandfonline.comtandfonline.com These complex structures are of interest in medicinal chemistry due to their unique three-dimensional shapes. The reactivity of the aldehyde and amino groups in this compound facilitates its incorporation into these intricate molecular architectures. acs.org

The presence of the chlorine atom and the amino group on the benzene ring also allows for further functionalization, enabling chemists to introduce additional chemical diversity into the final products. This adaptability makes this compound a valuable tool for creating novel compounds with potential applications in various fields of chemical research. jst.go.jpsci-hub.seresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C7H6ClNO | nih.gov |

| Molar Mass | 155.58 g/mol | nih.gov |

| CAS Number | 42460-61-7 | nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZVIGWKAMJZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393590 | |

| Record name | 4-amino-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42460-61-7 | |

| Record name | 4-amino-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 4 Amino 2 Chlorobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is the primary site of chemical reactivity in 4-Amino-2-chlorobenzaldehyde, participating in numerous classical and contemporary organic reactions.

Formation of Imines (Schiff Bases) via Condensation with Primary Amines

The condensation reaction between the aldehyde group of this compound and a primary amine is a fundamental route to the formation of imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). erpublications.com The reaction is often catalyzed by acid and carried out in solvents like ethanol (B145695) under reflux.

A variety of primary amines can be used in this synthesis, leading to a diverse range of Schiff bases. For instance, reactions with substituted anilines, amino acids, and heterocyclic amines such as 2-aminothiazoles and 2-aminobenzothiazoles have been documented with related chloro-substituted benzaldehydes. erpublications.commdpi.comtsijournals.com The reaction with amino acids, for example, can be achieved using microwave irradiation, providing a rapid and efficient method. primescholars.com These reactions underscore the utility of this compound as a building block for ligands used in coordination chemistry and for molecules with potential biological activity. erpublications.comprimescholars.com

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aniline | Ethanol, Reflux | (E)-N-(4-chlorobenzylidene)aniline | ijcrcps.com |

| DL-Alanine | Microwave irradiation | Schiff base of amino acid | primescholars.com |

| 2-Aminobenzothiazole | Ethanol, Acid catalyst | Benzothiazole (B30560) Schiff base | erpublications.com |

| 2-Aminothiazole | Ethanol, Reflux | Thiazole Schiff base | mdpi.comekb.eg |

Synthesis of Hydrazones and Oximes from Aldehyde Reactivity

Similar to imine formation, the aldehyde group of this compound readily reacts with hydrazine (B178648) and its derivatives to yield hydrazones. The general procedure involves the condensation of the aldehyde with the hydrazine, often in an alcohol solvent with a few drops of acetic acid as a catalyst, followed by refluxing for 30 to 60 minutes. ub.rosemanticscholar.org This reaction is versatile, allowing for the synthesis of a wide array of hydrazone derivatives by employing substituted hydrazines or hydrazides. researchgate.netnih.gov

The synthesis of oximes is achieved through the reaction of the aldehyde with hydroxylamine (B1172632). Modern, environmentally friendly methods for this transformation have been developed, such as grinding the carbonyl compound with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature without any solvent. nih.gov This solvent-free approach, known as grindstone chemistry, offers high yields, short reaction times, and minimizes waste. nih.gov Classical methods, which involve refluxing an alcoholic solution with hydroxylamine hydrochloride and a base like pyridine (B92270), are also effective. wjpsonline.comdergipark.org.tr

| Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Benzoic acid hydrazide | 1:1 THF/absolute ethanol, acid catalyst | N-(4-chlorobenzilidine)benzoic acid hydrazide | researchgate.net |

| Hydrazine Hydrate | Ethanol, Reflux | Hydrazone | ub.ro |

| Hydroxylamine Hydrochloride | Bi₂O₃, Solvent-free grinding | Oxime | nih.gov |

Nucleophilic Addition Reactions to the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group in this compound is highly susceptible to nucleophilic attack. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is then typically protonated, often by adding a weak acid in a second step, to yield an alcohol. wiserpub.com

This general mechanism is fundamental to many reactions of aldehydes. The formation of imines and hydrazones, for instance, begins with the nucleophilic addition of the amine or hydrazine to the carbonyl carbon. pressbooks.pub Other nucleophiles such as water (hydration to form gem-diols), alcohols (to form hemiacetals and acetals), and organometallic reagents (like Grignard or organolithium reagents to form secondary alcohols) also react via this pathway. The stereochemical outcome of this reaction is significant; if the two groups attached to the carbonyl are not identical, the attack of the nucleophile on the planar carbonyl group can occur from either face, potentially creating a new chiral center and leading to a racemic mixture of enantiomers.

Condensation Reactions, including Knoevenagel Condensation and Related Pathways

This compound is an ideal substrate for Knoevenagel condensation, a reaction that involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate, or ethyl cyanoacetate). The reaction is typically base-catalyzed, with the base abstracting a proton from the active methylene compound to generate a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the final condensed product, usually an α,β-unsaturated system. rsc.orgias.ac.in

A variety of catalytic systems have been developed to promote this reaction under mild and environmentally benign conditions. These include:

Solid bases: Sodium carbonate under solvent-free ball milling conditions provides quantitative yields at room temperature. rsc.org

Heterogeneous catalysts: Nickel-chromium oxide (NiCr₂O₄) has been used as a recyclable catalyst for solvent-free Knoevenagel condensations. ias.ac.in

Lewis acids: Boric acid and borate (B1201080) zirconia have been shown to be effective catalysts, particularly in aqueous or ethanolic media. koreascience.krsciforum.net

Ionic liquids: Amine-functionalized ionic liquids have been employed as efficient and reusable catalysts. tandfonline.com

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Sodium Carbonate, Ball milling | 2-(4-chlorobenzylidene)malononitrile | rsc.org |

| Malononitrile | NiCr₂O₄, Solvent-free grinding | 2-(4-chlorobenzylidene)malononitrile | ias.ac.in |

| Ethyl 2-cyanoacetate | Amine-functionalized ionic liquid, Water | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | tandfonline.com |

| Various active methylene compounds | Boric acid, Ethanol | Alkylidene/Arylidene derivatives | sciforum.net |

Reductive Amination Pathways

Reductive amination is a powerful, one-pot method for synthesizing amines from carbonyl compounds. The process involves the initial reaction of this compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method bypasses the need to isolate the often-unstable imine intermediate. rsc.orgorganic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. rsc.orgunimi.it The reaction can be facilitated by various catalysts and solvent systems. For example, cation exchange resins (DOWEX®50WX8) or recyclable catalysts like Aquivion-Fe can be used with NaBH₄ in solvents such as tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME). unimi.itscielo.org.mx The chemoselectivity of this reaction is a key advantage; it allows for the reduction of the C=N bond of the imine intermediate while leaving other reducible functional groups, such as nitro or cyano groups, intact. researchgate.net

Cannizzaro Reaction Dynamics of Aldehyde Derivatives

The Cannizzaro reaction is a characteristic disproportionation reaction for aldehydes that lack α-hydrogens, such as this compound. In the presence of a strong base (e.g., concentrated sodium hydroxide), two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol. byjus.comwikipedia.org

The generally accepted mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. wikipedia.orgpharmaguideline.com This intermediate then acts as a hydride donor, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. byjus.com This hydride transfer is the rate-determining step and results in the formation of a carboxylate and an alkoxide, which after an acid-base exchange, yield the final products. Because the reaction consumes two molecules of the starting aldehyde to produce one molecule each of the acid and alcohol, the maximum theoretical yield for either product in a standard Cannizzaro reaction is 50%. wikipedia.org To achieve higher yields of a desired alcohol, a "crossed Cannizzaro reaction" is often employed, using an inexpensive, highly reactive aldehyde like formaldehyde (B43269) as a sacrificial reductant. byjus.compharmaguideline.com

Transformations Involving the Amino Functional Group

The amino group in this compound is a primary site for a range of chemical reactions, owing to the nucleophilicity of the nitrogen atom. Its reactivity allows for the synthesis of a diverse array of derivatives and is a key target for analytical characterization.

Nucleophilic Substitution Reactions and Formation of Substituted Derivatives

The primary amino group of this compound readily participates in nucleophilic reactions, most notably condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. researchgate.netsmolecule.comsmolecule.com This reaction typically involves the condensation of the amino group with an aldehyde or ketone, often under reflux conditions in a solvent like ethanol, to yield the corresponding Schiff base derivative. smolecule.comresearchgate.net These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds, such as benzothiazoles, when reacted with appropriate precursors like 2-aminothiophenol (B119425). smolecule.com

Beyond imine formation, the amino functionality can undergo other nucleophilic substitution reactions, such as acylation or alkylation, to create a wider range of derivatives. evitachem.com For instance, acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl-4-amino-2-chlorobenzaldehyde derivatives. These transformations highlight the versatility of the amino group as a synthetic handle for molecular elaboration.

The table below summarizes key nucleophilic reactions involving the amino group.

Table 1: Nucleophilic Reactions of the Amino Group in this compound| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/Ketones | Imines (Schiff Bases) | Synthesis of heterocyclic compounds, intermediates in medicinal chemistry. researchgate.netsmolecule.com |

| Acylation | Acyl Chlorides | N-Acyl Derivatives | Creation of amide functionalities, altering electronic and physical properties. evitachem.com |

| Alkylation | Alkyl Halides | N-Alkyl Derivatives | Synthesis of secondary or tertiary amines, further functionalization. evitachem.com |

Derivatization for Analytical Characterization of Amino Functionality

The reactivity of the amino group is extensively utilized for analytical purposes, enabling the detection and quantification of amine-containing compounds. Derivatization converts the analyte into a product with properties more suitable for a specific analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). actascientific.com

For amino groups, derivatization strategies often aim to introduce a chromophore or fluorophore for UV or fluorescence detection. shimadzu.com Common pre-column derivatizing reagents that selectively react with primary amines include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. actascientific.comshimadzu.com The reaction of this compound with such reagents would yield a derivative that is readily detectable, allowing for sensitive quantification in complex matrices. For example, the reaction with OPA in the presence of a thiol produces a highly fluorescent isoindole derivative.

Furthermore, derivatization is a key strategy in mass spectrometry to enhance selectivity and sensitivity. google.com Labeling the amino group can improve ionization efficiency and control fragmentation patterns, which facilitates quantitative analysis. google.comrsc.org The aldehyde functionality itself can also serve as a derivatizing agent for other amino-containing analytes, as demonstrated by the use of 4-chlorobenzaldehyde (B46862) to derivatize surface amino groups for characterization by X-ray photoelectron spectroscopy (XPS). researchgate.net This dual reactivity underscores the compound's relevance in analytical chemistry.

The table below outlines common derivatization agents for amino groups.

Table 2: Derivatization Reagents for Analytical Characterization of Amino Groups| Derivatizing Agent | Detection Method | Principle |

|---|---|---|

| o-Phthalaldehyde (OPA) | Fluorescence, UV | Forms a highly fluorescent isoindole derivative with primary amines in the presence of a thiol. actascientific.com |

| Phenyl isothiocyanate (PITC) | UV | Reacts with amines to form a phenylthiocarbamoyl (PTC) derivative with strong UV absorbance. shimadzu.com |

| Dansyl Chloride | Fluorescence | Forms a stable, highly fluorescent sulfonamide derivative. actascientific.com |

| N-hydroxysuccinimidyl carbamates | Mass Spectrometry | Labels the amino group to enhance ionization and achieve selective detection in MS/MS analysis. google.com |

Reactivity of the Chloro Functional Group on the Aromatic Ring

The chlorine atom attached to the aromatic ring is another site of potential reactivity, primarily through nucleophilic aromatic substitution. However, its reactivity is strongly influenced by the other substituents on the ring.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.fi This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. chemistrysteps.comiscnagpur.ac.in These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

In the case of this compound, the chloro leaving group is positioned ortho to an electron-withdrawing aldehyde group (-CHO) and para to a strongly electron-donating amino group (-NH2). The aldehyde group activates the ring toward nucleophilic attack. However, the powerful electron-donating effect of the amino group increases the electron density of the ring, thereby deactivating it for SNAr. iscnagpur.ac.in The presence of a strong electron-donating group para to the leaving group generally disfavors the SNAr mechanism. Therefore, while not impossible under harsh conditions, nucleophilic aromatic substitution at the chloro position of this compound is considered electronically disfavored compared to substrates bearing multiple strong electron-withdrawing groups.

Electrophilic Halogenation Studies on Benzaldehyde (B42025) Derivatives

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. The this compound ring possesses three substituents with competing directing effects:

Amino group (-NH2): A strongly activating, ortho, para-directing group.

Chloro group (-Cl): A deactivating, ortho, para-directing group.

Aldehyde group (-CHO): A deactivating, meta-directing group.

In electrophilic substitution reactions, the most powerful activating group generally controls the position of the incoming electrophile. In this molecule, the amino group is the strongest activator. It directs incoming electrophiles to the positions ortho and para to itself. The para position is already occupied by the chloro group. The two ortho positions are C3 and C5.

Therefore, in an electrophilic halogenation reaction (e.g., bromination or chlorination), the incoming halogen atom would be directed predominantly to position 5, which is ortho to the amino group and meta to both the chloro and aldehyde groups. Position 3 is sterically more hindered and electronically less favored. While general studies on substituted benzaldehydes exist, the specific electrophilic halogenation of this compound would be predicted to yield the 4-Amino-2-chloro-5-halobenzaldehyde derivative based on these established principles of aromatic reactivity. smolecule.com

Applications of 4 Amino 2 Chlorobenzaldehyde As a Building Block in Advanced Chemical Architectures

Precursor in Heterocyclic Compound Synthesis and Scaffold Design

4-Amino-2-chlorobenzaldehyde serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its dual reactivity, stemming from the amino and aldehyde functional groups, allows for its participation in various cyclization and condensation reactions, leading to the formation of complex molecular architectures.

Construction of Chromene Derivatives

The synthesis of 2-amino-4H-chromene derivatives often utilizes a one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenolic component (such as resorcinol, 2-naphthol, or dimedone). chemmethod.comrsc.orgrsc.org this compound can serve as the aldehyde component in these reactions. The process typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326), followed by a Michael addition of the phenolic compound to the resulting α,β-unsaturated nitrile. chemmethod.comsci-hub.se Subsequent intramolecular cyclization and tautomerization yield the final chromene ring system. chemmethod.com

Various catalytic systems have been developed to facilitate this transformation efficiently and under environmentally benign conditions. These include the use of metal-organic frameworks (MOF-5), magnetic nanoparticles (MNPs@Cu), layered double hydroxides (LDH), and simple organic catalysts like L-proline. chemmethod.comrsc.orgrsc.orgjmchemsci.com Many of these methods offer advantages such as high yields (often exceeding 90%), short reaction times, and the use of solvent-free conditions or aqueous solvent systems. rsc.orgrsc.orgjmchemsci.comnih.gov

Below is a table summarizing the synthesis of chromene derivatives using a substituted benzaldehyde (B42025), highlighting the variety of catalysts and conditions employed.

| Aldehyde | Active Methylene Compound | Phenolic Component | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |

| 4-chlorobenzaldehyde (B46862) | Malononitrile | 2-Naphthol | MOF-5 | Solvent-free | 80 | - | up to 95 |

| 4-chlorobenzaldehyde | Malononitrile | 4-hydroxycoumarin | MNPs@Cu | Solvent-free | 90 | - | High |

| 4-chlorobenzaldehyde | Malononitrile | Resorcinol | L-Proline | EtOH/H2O (1:1) | - | 30 min | 96 |

| 4-chlorobenzaldehyde | Malononitrile | Dimedone | LDH@PTRMS@NDBD@CuI | Solvent-free | 40 | 10 min | 94 |

This table is representative of typical conditions for chromene synthesis; this compound can be used as the aldehyde component in similar reactions.

Formation of Benzothiazole (B30560) Scaffolds

This compound is a key precursor for constructing benzothiazole scaffolds, which are significant in medicinal chemistry. The most common synthetic route involves the condensation reaction between 2-aminothiophenol (B119425) and an aldehyde. smolecule.comderpharmachemica.comekb.eg When this compound is used, it reacts with 2-aminothiophenol to form a 2-substituted benzothiazole derivative. smolecule.com

The reaction can be promoted by various catalysts and conditions, ranging from traditional heating in solvents like dimethyl sulfoxide (B87167) (DMSO) to more modern, greener approaches. orientjchem.org For instance, efficient syntheses have been reported using catalysts such as pentafluorophenylammonium triflate (PFPAT) or simply by heating in water. orientjchem.orgresearchgate.net Ultrasonic irradiation has also been employed as a solvent- and catalyst-free method to drive the reaction, affording good yields in short reaction times. analis.com.my The initial step is the formation of a Schiff base (imine) or a benzothiazoline (B1199338) intermediate, which then undergoes oxidative cyclization to yield the aromatic benzothiazole ring. researchgate.net

| Aldehyde | Reagent | Catalyst/Conditions | Product Type | Yield (%) |

| 4-chlorobenzaldehyde | 2-aminothiophenol | PFPAT (20 mol%) | 2-Arylbenzothiazole | Good |

| 4-chlorobenzaldehyde | 2-aminothiophenol | Water, 110 °C | 2-Arylbenzothiazole | High |

| 4-chlorobenzaldehyde | 2-aminothiophenol | H2O2, HCl | 2-(4-chlorophenyl)benzothiazole | - |

| Various Benzaldehydes | 2-aminothiophenol | Ultrasonic Probe | 2-Arylbenzothiazole | 65-83 |

This table illustrates common methods for benzothiazole synthesis where this compound can function as the aldehyde component.

Synthesis of Quinazolinone and Fused Quinazoline (B50416) Derivatives

The quinazolinone core is another important heterocyclic system accessible from this compound. One prevalent method is the reaction of 2-aminobenzamides with aldehydes. mdpi.comresearchgate.net The reaction between 2-aminobenzamide (B116534) and this compound, for example, can proceed via an initial nucleophilic addition followed by cyclization and dehydration to form the quinazolinone ring. mdpi.com These syntheses can be carried out under reflux in solvents like dimethylformamide (DMF) or via microwave-assisted methods. mdpi.com

Furthermore, this compound is utilized in multicomponent reactions to build more complex fused quinazoline structures. For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to form pyrazolo[3,4-b]quinolines. researchgate.net This involves the reaction of a 5-aminopyrazole derivative with an aldehyde and a suitable active methylene compound. researchgate.netmdpi.com A one-pot reaction of 5-amino-1H-pyrazol-5-amine, Meldrum's acid, and 4-chlorobenzaldehyde in refluxing ethanol (B145695) has been shown to produce pyrazolo[3,4-d]pyridine derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| 2-aminobenzamide | 4-chlorobenzaldehyde | - | DMF, reflux | 2-(4-chlorophenyl)quinazolin-4(3H)-one |

| 2-aminobenzamide | 4-chlorobenzaldehyde | - | Nanoporous TiO2 | 2,3-dihydroquinazolin-4(1H)-one derivative |

| 5-aminopyrazolone | Aromatic Aldehyde | Dimedone | - | Pyrazolo[3,4-b]quinoline derivative |

| Aniline | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 4-chlorobenzaldehyde | Urea (B33335)/Choline chloride DES | 1H-pyrazolo[3,4-b]quinoline |

This table showcases synthetic routes to quinazolinones and fused quinazolines where this compound can be the aldehyde source.

Fabrication of Oxazine and Thiazine (B8601807) Ring Systems

This compound can be incorporated into six-membered heterocyclic systems containing two heteroatoms, such as oxazines and thiazines. These structures are typically synthesized from chalcone (B49325) precursors. grafiati.comuobaghdad.edu.iq Chalcones, or α,β-unsaturated ketones, are prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. uobaghdad.edu.iq

Once the chalcone derived from this compound is formed, it can undergo cyclization with urea or thiourea (B124793) in a basic medium to yield 1,3-oxazine or 1,3-thiazine derivatives, respectively. grafiati.com The reaction involves the nucleophilic attack of the urea or thiourea on the chalcone, followed by intramolecular cyclization and dehydration. Alternatively, imines (Schiff bases) formed from this compound can react with compounds like 2-mercaptobenzoic acid to form thiazine derivatives through cyclization. wjebio.com

Development of Oxazepine Structures

The synthesis of seven-membered heterocyclic rings like oxazepines can also utilize this compound as a starting material. A common pathway involves a [2+5] cycloaddition reaction. uokerbala.edu.iq First, a Schiff base (imine) is prepared by condensing this compound with a primary amine. uokerbala.edu.iqwjarr.com This imine then reacts with an acid anhydride (B1165640), such as phthalic anhydride or maleic anhydride, in a suitable solvent like dry benzene (B151609). uokerbala.edu.iqwjarr.com This cycloaddition reaction leads to the formation of the 1,3-oxazepine-4,7-dione ring system. uokerbala.edu.iq Another approach involves the condensation of an o-aminophenol with a 2-chlorobenzaldehyde, followed by salt formation and cyclization in a solvent like DMSO at elevated temperatures to yield dibenz[b,f] rsc.orgCurrent time information in Bangalore, IN.oxazepines. researchgate.net

Incorporation into Pyrazole-Containing Fused Heterocycles

This compound is a valuable component in the synthesis of fused heterocyclic systems containing a pyrazole (B372694) ring. arabjchem.orgsemanticscholar.org These complex structures are often built using multicomponent reactions. For example, a one-pot, three-component reaction of a 1H-pyrazol-5-amine, Meldrum's acid, and 4-chlorobenzaldehyde in refluxing ethanol can efficiently produce pyrazolo[3,4-d]pyridine derivatives. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the pyrazole and subsequent cyclization. researchgate.net

Another strategy involves the Knoevenagel condensation of a pyrazole derivative (like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile) with this compound. sci-hub.se The resulting product can then be used as a versatile intermediate for further cyclizations to create more elaborate fused systems, such as imidazo[1,2-b]pyrazoles. researchgate.net

Utilization in Triazole and Benzimidazole (B57391) Hybrid Systems

The strategic combination of different heterocyclic scaffolds into a single molecule is a prominent approach in medicinal chemistry to develop novel compounds with enhanced biological activities. This compound serves as a valuable C-electrophilic starting material for the synthesis of complex hybrid systems incorporating both triazole and benzimidazole moieties. Its aldehyde functional group readily participates in condensation reactions with nucleophilic centers present in benzimidazole and triazole precursors.

Research into the synthesis of related structures demonstrates the feasibility of these transformations. For instance, multi-component reactions are an efficient method for constructing such hybrid molecules. In a typical approach, an aromatic aldehyde, a source of the benzimidazole core (like 2-aminobenzimidazole), and a third component such as malononitrile can be reacted in a one-pot synthesis. growingscience.com While specific examples commencing with this compound are not extensively detailed, the reaction of 4-chlorobenzaldehyde with malononitrile and 3-amino-1,2,4-triazole to yield triazolopyrimidine derivatives highlights a parallel synthetic pathway. growingscience.com

Another common synthetic route involves the initial formation of a Schiff base. This compound can react with an amino-functionalized triazole or benzimidazole to form an imine linkage. This intermediate can then undergo further intramolecular or intermolecular cyclization reactions to construct the final hybrid architecture. Studies involving the condensation of p-chlorobenzaldehyde with amino-triazoles to form Schiff bases, which are then coupled with a benzimidazole moiety, exemplify this modular approach. nepjol.info The presence of the amino group on the this compound scaffold offers an additional site for substitution or for tuning the electronic properties of the final hybrid molecule. The chloro-substituent also plays a crucial role in modulating the reactivity and biological profile of the resulting compound.

| Hybrid System Component | Role of this compound | Key Reaction Type | Reference Example |

| Triazole-Benzimidazole Hybrid | Provides the substituted phenyl core | Schiff Base Formation, Multi-component Reaction | Synthesis of 2-substituted benzimidazoles containing 1,2,4-triazoles using p-chlorobenzaldehyde. nepjol.info |

| Triazolopyrimidine | Aldehydic component in three-component reaction | One-pot condensation | Synthesis using 4-chlorobenzaldehyde, malononitrile, and 3-amino-1,2,4-triazole. growingscience.com |

| Mercaptobenzimidazole-Pyrazole Hybrid | Aromatic aldehyde for Schiff base formation | Condensation | Synthesis via reaction of a pyrazole precursor with 4-chlorobenzaldehyde. researchgate.net |

Role in Polymer Chemistry and Functional Material Development

Incorporation of Functional Groups into Polymer Chains for Tailored Properties

This compound is a bifunctional monomer that can be utilized to introduce specific chemical functionalities into polymer structures, thereby tailoring their properties for specific applications. The reactivity of its aldehyde and amino groups allows for its incorporation into polymer chains through various mechanisms.

The aldehyde group can readily react with polymers containing primary amine functionalities, such as chitosan (B1678972) or amine-grafted substrates. This reaction forms a Schiff base (imine) linkage, effectively grafting the 4-amino-2-chlorophenyl moiety onto the polymer backbone. This surface modification strategy is used to alter surface properties like hydrophilicity, biocompatibility, or to introduce new reactive sites. For example, studies have shown that 4-chlorobenzaldehyde can be used to derivatize amine-functionalized polymer surfaces, a technique used to quantify the density of amino groups. researchgate.net This principle can be extended to covalently bind this compound to various polymer supports. The introduction of this specific moiety can confer properties such as antibacterial activity to the modified polymer. mdpi.com

Furthermore, both the amino and aldehyde groups can participate in polymerization reactions. The compound can be used in step-growth polymerization with appropriate co-monomers. For instance, it can react with di-acid chlorides or di-isocyanates via its amino group to form polyamides or polyureas, respectively, while the aldehyde group remains available for post-polymerization modification. Conversely, it can undergo polycondensation reactions through its aldehyde group, for example, with phenols or other activated aromatic compounds. The inherent reactivity of such benzaldehyde derivatives is recognized as a key method for incorporating functional groups into polymer chains to enhance material performance. wiserpub.comresearchgate.net

Precursor for Photoactive Materials and Pigments

The unique electronic characteristics of the this compound scaffold make it an important precursor in the synthesis of organic dyes, pigments, and other photoactive materials. The development of functional π-systems, which form the basis of most organic chromophores, often relies on condensation reactions involving reactive aldehydes.

This compound can participate in multicomponent reactions to generate complex heterocyclic structures with extended π-conjugation, which is a prerequisite for color and fluorescence. For example, the reaction of 4-chlorobenzaldehyde with other reagents in a one-pot synthesis has been shown to produce coumarin-pyridone conjugates that exhibit significant absorption and emission properties. frontiersin.org Similarly, tetrahydrobenzo[b]pyran derivatives, known for their application as fluorescent dyes and pigments, can be synthesized through the condensation of an aldehyde like 4-chlorobenzaldehyde, malononitrile, and a 1,3-dicarbonyl compound. ijcce.ac.ir

The photophysical properties of the resulting materials can be fine-tuned by the substituents on the benzaldehyde ring. The amino group (-NH₂) acts as a strong electron-donating group (auxochrome), while the chlorine atom (-Cl) acts as an electron-withdrawing group (antiauxochrome). This "push-pull" system can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is desirable for creating materials with large Stokes shifts, high quantum yields, and solvatochromic properties. The aldehyde functionality serves as a reactive handle to build the larger conjugated system, while the amino and chloro groups modulate the energy levels of the molecular orbitals, thus controlling the color and fluorescence characteristics of the final pigment or dye.

| Material Type | Synthetic Role of this compound | Resulting Property | Relevant Synthesis |

| Fluorescent Dyes | Aldehyde component in condensation reactions | Fluorescence, Photoactivity | Synthesis of tetrahydrobenzo[b]pyran derivatives. ijcce.ac.ir |

| Functional π-Systems | Key building block in multicomponent reactions | Tunable absorption/emission spectra | Creation of D-π-A based coumarin-pyridone conjugates. frontiersin.org |

| Azo Dyes | Diazotizable amine precursor (related structures) | Color | Diazotization and coupling reactions. |

Formation of Supramolecular Assemblies and Cocrystals

Supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions. This compound possesses multiple functional groups capable of participating in these interactions, making it a prime candidate for the design of cocrystals and other supramolecular structures.

The formation of these assemblies is driven by a network of intermolecular forces. The amino group (-NH₂) is an excellent hydrogen bond donor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor. This allows this compound to form robust hydrogen-bonding networks with itself or with other molecules (coformers), particularly those containing complementary functional groups like carboxylic acids. Furthermore, the chlorine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile, which adds another tool for controlling the crystal packing.

Research on analogous compounds provides strong evidence for this utility. For example, 4-amino-2-chloropyridine, a close structural relative, has been successfully used as a coformer with chlorobenzoic acids to create multicomponent cocrystals and molecular salts. mdpi.comresearchgate.net In these structures, specific and predictable hydrogen-bonding patterns between the amino group of the pyridine (B92270) and the carboxylic acid group of the coformer were observed. mdpi.comresearchgate.net Similarly, investigations into 4-amino-2-chlorobenzoic acid have explored its use in forming cocrystals, highlighting the potential of this substitution pattern in crystal engineering. Therefore, this compound is a versatile building block for designing new solid-state forms of materials with potentially modified physicochemical properties, such as solubility and stability.

Utility in Advanced Analytical Chemistry Methodologies

Derivatization Reagents for Enhanced Detection and Quantification (e.g., Mass Spectrometry)

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a chemical modification technique used to enhance the analytical properties of a target molecule. This compound can function as an effective derivatization reagent, primarily for the analysis of compounds containing primary amine or hydrazine (B178648) functional groups.

The underlying chemistry involves the reaction of the aldehyde group of this compound with the nucleophilic amine of an analyte to form a stable Schiff base (imine). This transformation is highly valuable for several reasons in the context of Liquid Chromatography-Mass Spectrometry (LC-MS).

Improved Chromatographic Behavior: Many small, polar analytes (like some amino acids or neurotransmitters) exhibit poor retention on standard reversed-phase liquid chromatography columns. Converting them into a larger, more hydrophobic derivative improves their retention and chromatographic peak shape.

Enhanced Ionization Efficiency: The derivatization tag can introduce a moiety that is more easily ionized in the mass spectrometer's source (e.g., by introducing a basic site that is readily protonated in electrospray ionization), leading to a significant increase in signal intensity and improved sensitivity.

Specific and Sensitive Detection: The derivative provides a unique mass and fragmentation pattern. In tandem mass spectrometry (MS/MS), the derivative can be fragmented in a predictable way, allowing for highly selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM). The presence of a chlorine atom in the this compound tag is particularly useful as it imparts a characteristic isotopic signature (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which helps to confirm the identity of the derivatized analyte in a complex matrix. spectroscopyonline.com

The use of benzaldehydes as derivatization reagents is a well-established principle in analytical chemistry for the detection of various substances. wiserpub.comddtjournal.com For example, 4-chlorobenzaldehyde has been used as a derivatizing agent to react with surface amino groups for quantification by X-ray Photoelectron Spectroscopy (XPS), demonstrating the reliability of the aldehyde-amine reaction for analytical purposes. researchgate.net

Design of Sensitive and Selective Analytical Assays

The unique molecular architecture of this compound, featuring both an electrophilic aldehyde group and a nucleophilic amino group, positions it as a highly valuable building block in the synthesis of advanced chemosensors for analytical applications. Its ability to readily participate in condensation reactions, most notably to form Schiff bases (imines), allows for the straightforward creation of molecules designed to detect specific analytes through various signaling mechanisms, including colorimetric, fluorescent, and electrochemical changes. researchgate.netnih.govmdpi.com

The fundamental principle behind its use in sensor design is the creation of a new molecule (a probe or sensor) by reacting this compound with another molecule. This probe is designed to interact selectively with a target analyte. The interaction, typically a coordination or binding event, perturbs the electronic properties of the probe, resulting in a measurable signal. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the phenyl ring can be strategically used to tune the electronic and photophysical properties of the resulting sensor molecules. mdpi.comscielo.org.mx

Schiff Base Formation as a Sensing Platform

The most common strategy involves the condensation of the aldehyde group of this compound with a primary amine, or its amino group with another aldehyde-containing molecule. researchgate.net The resulting Schiff base ligand often contains a C=N (imine) group which can act as a coordination site for metal ions. mdpi.com The binding of a metal ion to the Schiff base can induce significant changes in its absorption or emission spectra, forming the basis for colorimetric or fluorescent sensing. nih.govresearchgate.net

Types of Analytical Assays

Colorimetric Sensors: These sensors produce a change in color visible to the naked eye upon interaction with an analyte. mdpi.comnih.gov A Schiff base derived from this compound can be designed to be colorless or lightly colored. Upon selective binding to a target metal ion, intramolecular charge transfer (ICT) or ligand-to-metal charge-transfer (LMCT) bands can appear in the visible region of the electromagnetic spectrum, leading to a distinct color change. mdpi.com This approach allows for simple, rapid, and cost-effective qualitative or semi-quantitative analysis without the need for sophisticated instrumentation.

Fluorescent Probes: Fluorescence-based sensing offers superior sensitivity compared to colorimetric methods. thermofisher.com Probes can be designed based on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov For example, a fluorophore can be attached to a Schiff base synthesized from this compound. In the "off" state, the fluorescence of the fluorophore is quenched. When the probe binds to the target analyte, the quenching mechanism is disrupted, and fluorescence is turned "on". The intensity of the emitted light can be correlated to the concentration of the analyte, allowing for precise quantification. nih.govresearchgate.net

Electrochemical Sensors: In this modality, a Schiff base synthesized from this compound is immobilized on an electrode surface. mdpi.comconicet.gov.ar The binding of an analyte to this functionalized surface alters the electrochemical response. mdpi.com Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can measure changes in current or potential. These sensors are highly sensitive and can be miniaturized for portable device applications. The redox properties of the sensor molecule or the analyte-sensor complex are harnessed for detection. rsc.orgfrontiersin.org

Research Findings

While specific studies detailing analytical assays using the exact this compound molecule are specialized, extensive research on analogous substituted benzaldehydes and aromatic amines demonstrates the viability and effectiveness of this approach. The data below is representative of the performance of Schiff base sensors designed for detecting various analytes, illustrating the principles described.

Interactive Table: Representative Performance of Schiff Base Analytical Sensors

This table summarizes typical performance data for analytical sensors based on Schiff base chemistry, analogous to what could be developed from this compound.

| Sensor Derivative Principle | Target Analyte | Detection Method | Limit of Detection (LOD) | Medium |

| Schiff base of 4-(dimethylamino)benzaldehyde | Fe³⁺, Fe²⁺, Cr³⁺, Hg²⁺ | Colorimetric / UV-Vis | ~1-5 µM | H₂O/DMF |

| BODIPY-based Schiff base | Formaldehyde (B43269) | Fluorometric | 165 nM | Buffer |

| Amino-functionalized Graphene Oxide | Pb²⁺ | Electrochemical (DPV) | 0.91 nM | Aqueous |

| Ferrocene-based Schiff base | Cu²⁺ | Electrochemical / UV-Vis | ~0.1 µM | CH₃CN/H₂O |

Theoretical and Computational Investigations of 4 Amino 2 Chlorobenzaldehyde and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural properties of compounds with their biological or chemical activities. longdom.org This approach is instrumental in drug discovery and the development of new chemical entities. longdom.org

Development of Predictive Models based on Molecular Descriptors

Predictive QSAR models are developed by establishing a mathematical relationship between molecular descriptors and the observed activity of a series of compounds. longdom.org These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical. nih.gov For derivatives of aromatic aldehydes, QSAR models have been successfully developed to predict their biological activities, such as antimicrobial or antifungal properties. researchgate.netresearchgate.net

The process typically involves:

Data Set Selection: A series of compounds with known activities is chosen. For instance, a set of N-substituted aryl amine derivatives derived from aldehydes was used to develop QSAR models for antifungal activity. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to create a model that best correlates the descriptors with the activity. analis.com.my

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. analis.com.my A high correlation coefficient (r²) and cross-validated correlation coefficient (q²) indicate a robust model. researchgate.net

For example, a 3D-QSAR study on N-substituted aryl amine derivatives showed a good correlation between electronic, steric, and hydrophobic descriptors and their antifungal activity, with a resulting model exhibiting a high q² (0.845) and r² (0.9109). researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. longdom.org

Correlation with Computational Parameters (e.g., Dipole Moment, EHOMO)

The biological or chemical activity in QSAR models is often correlated with specific computational parameters that reflect the electronic and structural properties of the molecules.

Energy of the Highest Occupied Molecular Orbital (E HOMO ): E HOMO is an important quantum-chemical descriptor that relates to the electron-donating ability of a molecule. biolscigroup.us A higher E HOMO value indicates a greater tendency to donate electrons. The correlation of E HOMO with activity can provide insights into the reaction mechanism, particularly in processes involving charge transfer. biolscigroup.us

A study on 2-thioarylalkyl benzimidazole (B57391) derivatives found that their anthelmintic activity was correlated with the dipole moment (µ) and E HOMO . biolscigroup.us The developed QSAR model indicated that lower values of these descriptors led to increased activity. biolscigroup.us

Below is an interactive data table showcasing typical computational parameters used in QSAR studies.

| Descriptor | Symbol | Description | Relevance in QSAR |

| Dipole Moment | µ | A measure of the net molecular polarity. ljmu.ac.uk | Influences electrostatic interactions with biological targets. biolscigroup.us |

| Energy of the Highest Occupied Molecular Orbital | E HOMO | Energy of the outermost electron-filled orbital. biolscigroup.us | Relates to the molecule's ability to donate electrons. biolscigroup.us |

| Energy of the Lowest Unoccupied Molecular Orbital | E LUMO | Energy of the innermost electron-empty orbital. | Relates to the molecule's ability to accept electrons. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. dergipark.org.tr | A measure of the molecule's hydrophobicity, affecting its ability to cross cell membranes. researchgate.net | |

| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. dergipark.org.tr | Relates to the volume of the molecule and the London dispersion forces. |

Molecular Dynamics Simulations and Mechanistic Studies

Molecular dynamics (MD) simulations and other computational methods are powerful tools for investigating the dynamic behavior of molecules and elucidating reaction mechanisms at an atomic level.

Elucidation of Reaction Mechanisms and Kinetic Pathways

Computational studies have been instrumental in understanding the reaction mechanisms involving benzaldehyde (B42025) derivatives. For instance, in the synthesis of tetrahydrobenzo[b]pyrans from 4-chlorobenzaldehyde (B46862), malononitrile (B47326), and dimedone, kinetic studies combined with computational analysis revealed a second-order reaction rate. orientjchem.org The proposed mechanism, supported by the steady-state approximation, identified the first step as the rate-determining step. orientjchem.org

Similarly, the fragmentation of thiamin benzaldehyde conjugates has been studied to understand the reaction kinetics and mechanism. scholaris.ca Density Functional Theory (DFT) calculations are often used to investigate the electronic properties and reactivity of molecules, providing insights into their reaction pathways. researchgate.net For example, DFT can be used to analyze frontier molecular orbitals (FMOs) to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Investigation of Catalytic Roles of Solvents and Additives

The choice of solvent and catalyst can significantly influence the rate and outcome of a chemical reaction. nih.gov Computational studies can help in understanding and predicting these effects.

Solvents: The dielectric constant of the solvent can affect the reaction rate by differentially stabilizing the reactants and the transition state. orientjchem.org For the synthesis of tetrahydrobenzo[b]pyrans, an increase in the solvent's dielectric constant led to an increased reaction rate. orientjchem.org The use of environmentally benign solvents like water or mixtures of water and ethanol (B145695) is a key aspect of green chemistry. orientjchem.org Studies have shown that for some reactions involving 4-chlorobenzaldehyde, water can be a highly effective medium. researchgate.net

Catalysts and Additives: Various catalysts, including green catalysts like caffeine (B1668208) and deep eutectic solvents (DESs), have been investigated for reactions involving benzaldehyde derivatives. orientjchem.orgmdpi.com Computational methods can help elucidate the catalytic mechanism. For instance, in a multicomponent reaction, the catalyst can facilitate the reaction by activating the substrates or stabilizing the intermediates. researchgate.net The effect of different catalysts and reaction conditions, such as temperature, on the synthesis of 4H-pyran derivatives from 4-chlorobenzaldehyde has been systematically studied to optimize the reaction yield. researchgate.net Additives can also play a crucial role; for example, 4,4'-trimethylenedipiperidine has been used as an efficient additive and a recyclable solvent-catalyst in the synthesis of triazolo[1,5-a]pyrimidine derivatives. nih.gov

The table below summarizes the effect of different solvents on a model reaction.

| Solvent | Dielectric Constant | Reaction Rate |

| Ethanol | 24.55 | Base Rate |

| Water:Ethanol (2:1) | Higher than Ethanol | Increased |

Future Research Directions and Emerging Methodologies for 4 Amino 2 Chlorobenzaldehyde

Exploration of Novel and More Efficient Synthetic Routes

The development of new and improved methods for synthesizing 4-Amino-2-chlorobenzaldehyde and its derivatives is a key area of future research. A primary focus is the catalytic hydrogenation of 4-nitro-2-chlorobenzaldehyde. Traditional methods often rely on this reduction step, and ongoing research aims to enhance its efficiency and sustainability. One established method involves the reduction of 2-chloro-4-nitrobenzoic acid using catalysts like palladium on carbon (Pd/C), which can achieve high yields and purity. Another approach utilizes the reduction of 4-chloro-2-nitrobenzaldehyde (B15764) to 4-chloro-2-aminobenzaldehyde with reducing agents like hydrogen gas in the presence of a palladium catalyst.

A significant avenue of exploration is the development of one-pot multicomponent reactions (MCRs). These reactions offer a streamlined approach to complex molecules by combining multiple starting materials in a single reaction vessel. For instance, MCRs have been employed in the synthesis of various heterocyclic compounds using substituted benzaldehydes. researchgate.net The development of novel catalysts, such as bio-based systems, is also a promising direction to replace traditional metal catalysts.

Future synthetic strategies may also involve protective group strategies to prevent undesired side reactions, particularly when dealing with the reactive amino and aldehyde functionalities. The synthesis of this compound from 4-amino-2-chlorobenzonitrile (B1265742) using reagents like diisobutylaluminium hydride represents another synthetic pathway that could be further optimized. chemicalbook.com

Development of Highly Selective and Sustainable Catalytic Systems for Functional Group Transformations

The transformation of the functional groups present in this compound—the amino, chloro, and aldehyde moieties—is crucial for creating a diverse range of valuable derivatives. Future research is heavily invested in creating highly selective and sustainable catalytic systems to control these transformations with precision.

Palladium-based catalysts have shown significant promise in various transformations. For example, palladium catalysts are used in nitro substitution reactions and catalytic hydrogenation. google.comgoogle.com Research is ongoing to develop more robust and reusable palladium catalytic systems, potentially supported on novel materials to enhance their activity and ease of separation. researchgate.net

Beyond palladium, other catalytic systems are being explored. For instance, trimesic acid-functionalized chitosan (B1678972) has been reported as an efficient and recyclable organocatalyst for the synthesis of polyhydroquinolines and acridinediones, demonstrating the potential of bio-based catalysts. nih.gov The use of ionic liquids as catalysts or reaction media also presents a green and efficient alternative for synthesizing derivatives like 4H-pyrans. researchgate.net

The development of nanocatalysts is another burgeoning area. For example, a biochar@Cu-Ni bimetallic nanocatalyst has been successfully used for the reduction of aryl aldehydes and nitroarenes. researchgate.net These nanocatalysts often exhibit high catalytic activity and can be easily recovered and reused, aligning with the principles of green chemistry. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation (Nitro Reduction) | High yields and purity | google.com |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Nitro Substitution | Effective for C-N bond formation | google.com |

| Trimesic acid-functionalized chitosan | Multicomponent Reactions | Biodegradable, reusable, organocatalyst | nih.gov |

| Task-Specific Ionic Liquids (e.g., [bmim]OH) | Condensation Reactions | High yields, short reaction times, recyclable medium | researchgate.net |

| Biochar@Cu-Ni Nanocatalyst | Reduction of Aldehydes and Nitroarenes | High catalytic activity, reusability | researchgate.net |

Advanced Applications of Flow Chemistry in Complex Multi-step Syntheses

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and often higher yields and selectivity. nih.govvapourtec.com The application of flow chemistry to the multi-step synthesis of derivatives of this compound is a promising area for future research.

Flow chemistry can also enable the use of reaction conditions that are difficult or hazardous to implement in batch reactors, such as high temperatures and pressures. nih.gov This expands the range of possible chemical transformations. The integration of in-line purification and analytical techniques within a flow system can further streamline the synthesis process, allowing for real-time monitoring and optimization. d-nb.info Research in this area will likely focus on designing and optimizing integrated flow systems for the efficient and automated synthesis of complex molecules derived from this compound. sioc-journal.cn

Deeper Computational Probes into Reaction Pathways and Molecular Interactions within Advanced Materials Contexts

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. In the context of this compound, deeper computational probes will provide valuable insights into its reaction pathways and its interactions within advanced materials.

Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of reactions. csic.es This knowledge can guide the rational design of more efficient synthetic routes and selective catalytic systems. For instance, computational studies can help understand the preferential formation of certain isomers in substitution reactions or the binding of the molecule to a catalyst's active site. csic.es

In the realm of advanced materials, computational modeling can predict how this compound and its derivatives will interact and assemble. This is particularly relevant for applications in areas like metal-organic frameworks (MOFs), where the molecule could act as a ligand, or in the development of novel polymers and fluorescent probes. wiserpub.comresearchgate.net Understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for designing materials with specific properties. mdpi.com For example, computational studies can help predict the binding of 4-chlorobenzaldehyde (B46862) to amino groups on a polymer surface, which is relevant for creating materials with specific surface functionalities. researchgate.net

By combining experimental work with increasingly sophisticated computational models, researchers can accelerate the discovery and development of new materials and applications based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 4-amino-2-chlorobenzaldehyde, and how can purity be optimized?

this compound can be synthesized via selective chlorination of aminobenzaldehyde precursors. A common approach involves using chlorinating agents (e.g., thionyl chloride or ) under anhydrous conditions at 50–80°C, followed by purification via recrystallization or column chromatography . To optimize purity:

Q. What handling and storage protocols are critical for maintaining compound stability?

- Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via air/moisture sensitivity .

- Handling : Use nitrile gloves (tested for breakthrough resistance) and work in a fume hood to avoid inhalation of volatile decomposition products (e.g., ) .

- Incompatibilities : Avoid strong oxidizers (e.g., ) and bases, which may trigger hazardous reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : - and -NMR to verify aromatic substitution patterns and aldehyde proton resonance (~9.8–10.2 ppm).

- IR : Confirm the presence of aldehyde ( ~1700 cm) and amino ( ~3300–3500 cm) groups.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic symmetry observed in related chlorinated benzaldehydes) .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (NAS) reactions be tailored for derivatization of this compound?

The chlorine substituent at the 2-position is activated for NAS due to the electron-withdrawing aldehyde and electron-donating amino groups. Methodological considerations:

- Reagents : Use amines or thiols in polar aprotic solvents (e.g., DMF) with catalytic at 80–100°C .

- Kinetics : Monitor substituent effects via Hammett plots; the amino group enhances reactivity at the para-position relative to chlorine.

- Side reactions : Suppress aldehyde oxidation by adding radical scavengers (e.g., BHT) .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

- Reproducibility : Standardize solvent purity (e.g., anhydrous DCM vs. technical grade) and reaction scales.

- Data validation : Cross-reference with high-resolution mass spectrometry (HRMS) and compare crystallographic data (e.g., unit cell parameters) to published structures .

- Statistical analysis : Apply multivariate regression to identify variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Q. What experimental design principles apply when using this compound in multi-step syntheses?

- Protection/deprotection : Shield the aldehyde group as an acetal during amidation or alkylation steps to prevent side reactions .

- DoE (Design of Experiments) : Optimize stoichiometry and reaction time using factorial designs, particularly for coupling reactions (e.g., Suzuki-Miyaura).

- Scale-up : Transition from batch to flow chemistry for improved heat management and reduced decomposition risks .

Q. What mechanistic insights can be gained from studying thermal or photolytic degradation?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C may release , , and ) .

- Photolysis : UV-Vis studies in methanol/water mixtures reveal degradation pathways (e.g., aldehyde oxidation to carboxylic acids) .

- Mitigation : Add stabilizers like EDTA to chelate trace metals accelerating degradation .

Q. How is this compound utilized in medicinal chemistry or materials science?

- Pharmacophores : The amino and aldehyde groups enable Schiff base formation for metal-organic frameworks (MOFs) or enzyme inhibitor design .

- Crosslinking : Acts as a bifunctional linker in polymer chemistry, exploiting reactivity with amines/thiols .

- Limitations : Low bioavailability due to aldehyde reactivity; prodrug strategies (e.g., acetal derivatives) are often required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.